molecular formula C7H5BrFNO3 B1268318 4-Bromo-2-fluoro-6-nitroanisole CAS No. 74266-66-3

4-Bromo-2-fluoro-6-nitroanisole

Cat. No. B1268318
CAS RN: 74266-66-3
M. Wt: 250.02 g/mol
InChI Key: CVCAYLYLJKBSNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-fluoro-6-nitroanisole often involves multi-step chemical processes including diazonium salt formation, Gattermann reactions, and Schiemann reactions. For example, the synthesis of 2-Bromo-6-fluorotoluene, a related compound, demonstrates the use of these reactions to introduce bromo and fluoro substituents onto a toluene ring, achieving a yield of 51.8% (Li Jiang-he, 2010). Although the synthesis of 4-Bromo-2-fluoro-6-nitroanisole itself is not directly mentioned, similar strategies can be employed for its production, highlighting the importance of optimizing reaction conditions to achieve high yields.

Molecular Structure Analysis

Quantum mechanical studies provide insight into the molecular structure and vibrational spectroscopy of related nitroanisole compounds. For instance, a study on 4-bromo-3-nitroanisole involved the use of FT-IR, FT-Raman spectroscopy, and DFT calculations to analyze its structure and vibrational frequencies, offering parallels to the structural analysis of 4-Bromo-2-fluoro-6-nitroanisole (V. Balachandran & V. Karunakaran, 2013). Such studies are crucial for understanding the electron distribution and reactivity of the compound.

Scientific Research Applications

Photoreactions and Photoprobes

  • Nucleophilic Photosubstitution : 2-Fluoro-4-nitroanisole, a related compound, demonstrates potential as a biochemical photoprobe due to its nucleophilic photosubstitution reactions with various amines. The high thermal stability and limiting quantum yield values indicate its suitability in photoreactions, suggesting a similar potential for 4-Bromo-2-fluoro-6-nitroanisole in biochemical applications (Pleixats et al., 1989).

  • Triplet Excited States in Photoreactions : Studies on 2-fluoro-4-nitroanisole reveal dual mechanistic pathways involving different triplet excited states during photoreactions, which could be relevant for understanding the photoreactive properties of 4-Bromo-2-fluoro-6-nitroanisole (Pleixats & Marquet, 1990).

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-Bromo-3-methylanisole, a chemically similar compound, is synthesized using a continuous homogeneous bromination technology in a microreaction system. This method shows superior control of byproducts and could be adapted for the synthesis of 4-Bromo-2-fluoro-6-nitroanisole, enhancing its production efficiency and purity (Xie et al., 2020).

  • Fluorination of Aromatic Compounds : Research on the fluorination of aromatic compounds, including 4-nitroanisole, to produce 2-fluoro-4-nitroanisole, suggests methods for introducing fluorine atoms into aromatic structures, which could be applicable for synthesizing variants like 4-Bromo-2-fluoro-6-nitroanisole (Fedorov et al., 2015).

Spectroscopic Analysis and Molecular Studies

  • Vibrational Spectroscopy : A quantum mechanical study of 4-bromo-3-nitroanisole, a structurally similar compound, using FT-IR and FT-Raman spectroscopy, provides insights into the effects of substituents like bromine and nitro groups on benzene. This information is valuable for understanding the molecular structure and properties of 4-Bromo-2-fluoro-6-nitroanisole (Balachandran & Karunakaran, 2013).

  • Biochemical Photoprobes for Protein Studies : The photoreactions of 2-fluoro-4-nitroanisole with bovine pancreatic ribonuclease A and model nucleophiles suggest that 2-fluoro-4-nitrophenyl ethers, which are chemically related to 4-Bromo-2-fluoro-6-nitroanisole, are effective biochemical photoprobes for protein studies (Marquet et al., 1993).

Environmental Interactions and Stability

  • Anaerobic Coupling Reactions : A study on 4-nitroanisole, a structurally similar compound, reveals its susceptibility to anaerobic coupling reactions forming azo dimers. This indicates the potential environmental persistence and transformation of related compounds like 4-Bromo-2-fluoro-6-nitroanisole, which is important for assessing its environmental impact (Kadoya et al., 2018).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

5-bromo-1-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCAYLYLJKBSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339595
Record name 4-Bromo-2-fluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-nitroanisole

CAS RN

74266-66-3
Record name 4-Bromo-2-fluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-nitroanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MM Siegel, K Tabei, F Lambert… - Journal of the …, 1998 - ACS Publications
… 4A) exhibited peaks for ubiquitin and methyl stearate, while in the negative ionization mode (Figure 4B) exhibited abundant peaks for 4-nitrophenol and 4-bromo-2-fluoro-6-nitroanisole. …
Number of citations: 49 pubs.acs.org
TW Schultz, M Hewitt, TI Netzeva… - QSAR & Combinatorial …, 2007 - Wiley Online Library
There are many issues relating to the use of Quantitative Structure–Activity Relationships (QSARs) to make predictions for regulatory purposes. Among those issues, characterization of …
Number of citations: 81 onlinelibrary.wiley.com
B Lei, J Li, H Liu, X Yao - QSAR & Combinatorial Science, 2008 - Wiley Online Library
Quantitative Structure–Toxicity Relationship (QSTR) plays an important role in ecotoxicology for its fast and practical ability to assess the potential negative effects of chemicals. The aim …
Number of citations: 18 onlinelibrary.wiley.com
MP BALOGH - Advances in LC-MS Instrumentation, 2006 - books.google.com
… Middle, 4-bromo-2-fluoro-6-nitroanisole and methylstearate (lower) produce an intense ion signal, MJ and a [M+ H]+, respectively using APCI. …
Number of citations: 1 books.google.com

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